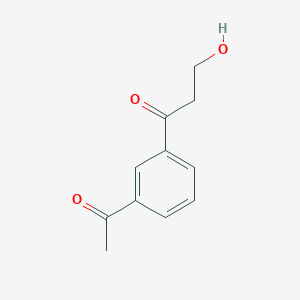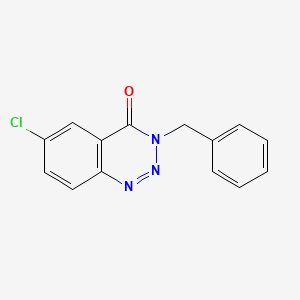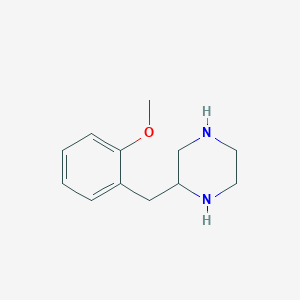
2-(2-Methoxy-benzyl)-piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxy-benzyl)-piperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a piperazine ring substituted with a 2-methoxybenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-benzyl)-piperazine typically involves the reaction of 2-methoxybenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methoxy-benzyl)-piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(2-Methoxy-benzyl)-piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Methoxyphenyl)-piperazine: Similar structure but lacks the benzyl group.
2-(2-Methoxybenzyl)-1,4-diazepane: Contains a diazepane ring instead of a piperazine ring.
2-(2-Methoxybenzyl)-morpholine: Contains a morpholine ring instead of a piperazine ring.
Uniqueness
2-(2-Methoxy-benzyl)-piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxybenzyl group enhances its lipophilicity and potential for receptor binding, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H18N2O |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
2-[(2-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H18N2O/c1-15-12-5-3-2-4-10(12)8-11-9-13-6-7-14-11/h2-5,11,13-14H,6-9H2,1H3 |
Clé InChI |
SHSZPVQOMWUTKF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1CC2CNCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(6-Chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B12597346.png)
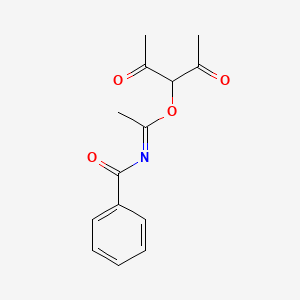
![5-Methyl-2-{[2,4,6-tri(propan-2-yl)phenyl]sulfanyl}-1,1'-biphenyl](/img/structure/B12597359.png)
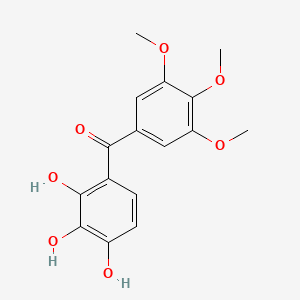
![3-Nitro-2-[2-(4-nitrophenyl)ethenyl]benzoic acid](/img/structure/B12597368.png)
![(4-Chlorophenyl)[3-fluoro-5-(trifluoromethyl)phenyl]borinic acid](/img/structure/B12597369.png)
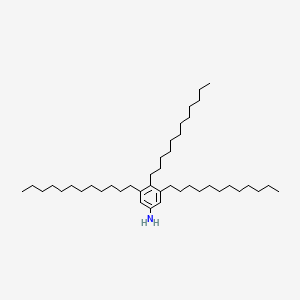
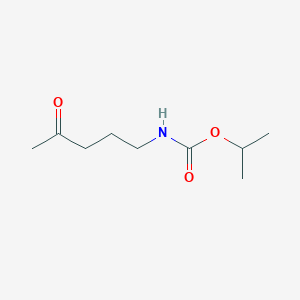

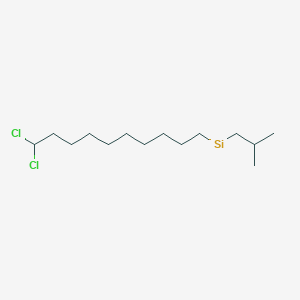
![{Ethyne-1,2-diylbis[([1,1'-biphenyl]-4',4-diyl)]}bis(trimethylsilane)](/img/structure/B12597406.png)
